N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, a cyano group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with ethylhydrazine to form the pyrazole ring. The reaction conditions often require the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield a more saturated compound. Substitution reactions can introduce new functional groups, leading to a wide variety of potential products.
Scientific Research Applications
N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and thienyl-containing molecules. Examples might include:
- N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)acetamide
- 1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Uniqueness
What sets N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H14N4OS |
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Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H14N4OS/c1-4-17-7-10(6-15-17)12(18)16-13-11(5-14)8(2)9(3)19-13/h6-7H,4H2,1-3H3,(H,16,18) |
InChI Key |
FGNXTLHTHIBGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Origin of Product |
United States |
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